molecular formula C30H22N4O2S B381140 2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione CAS No. 315239-19-1

2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione

Cat. No. B381140
CAS RN: 315239-19-1
M. Wt: 502.6g/mol
InChI Key: NXISCHZPXDCQKV-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C30H22N4O2S and its molecular weight is 502.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery

1,2,4-Triazole derivatives have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,4-triazole core are available in the market . For example, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, the anticancer drug carboxyamidotriazole, and the β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,4-Triazoles are used in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,4-triazole motif structurally resembling to the amide bond .

Polymer Chemistry

1,2,4-Triazoles have applications in polymer chemistry . They can be used as building blocks in the synthesis of polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles are used due to their ability to form hydrogen bonds with different targets .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation . They can be used to link two molecules together in a stable and specific manner .

Chemical Biology

In chemical biology, 1,2,4-triazoles are used as a tool for studying biological systems .

Fluorescent Imaging

1,2,4-Triazoles are used in fluorescent imaging . They can be used as fluorophores or quenchers in the design of fluorescent probes .

Materials Science

1,2,4-Triazoles have applications in materials science . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

properties

IUPAC Name

2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O2S/c35-28-24-17-7-13-22-14-8-18-25(27(22)24)29(36)33(28)20-26-31-32-30(34(26)23-15-5-2-6-16-23)37-19-9-12-21-10-3-1-4-11-21/h1-18H,19-20H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXISCHZPXDCQKV-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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